Pyrromethane cofactor

Description

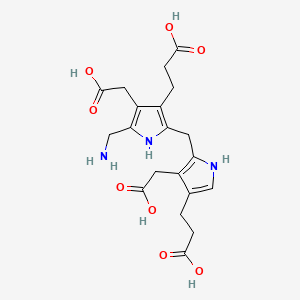

Structure

3D Structure

Properties

CAS No. |

29261-13-0 |

|---|---|

Molecular Formula |

C20H25N3O8 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

3-[5-[[5-(aminomethyl)-3-(2-carboxyethyl)-4-(carboxymethyl)-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C20H25N3O8/c21-8-16-13(6-20(30)31)11(2-4-18(26)27)15(23-16)7-14-12(5-19(28)29)10(9-22-14)1-3-17(24)25/h9,22-23H,1-8,21H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |

InChI Key |

VBVFYFROBGFPFB-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N1)CC2=C(C(=C(N2)CN)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

Canonical SMILES |

C1=C(C(=C(N1)CC2=C(C(=C(N2)CN)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |

Other CAS No. |

29261-13-0 |

Synonyms |

dipyrromethane cofactor pyrromethane cofacto |

Origin of Product |

United States |

Biosynthesis of Pyrromethane Cofactor and Precursors

The Foundation: Enzymatic Creation of Monopyrroles

The journey to the pyrromethane cofactor begins with the synthesis of monopyrrole precursors. A key player in this initial stage is the enzyme porphobilinogen (B132115) synthase (PBGS), which catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form the monopyrrole porphobilinogen (PBG). scispace.comresearchgate.netnih.gov This enzymatic reaction is a critical control point in the tetrapyrrole biosynthetic pathway. The mechanism involves an asymmetric condensation, establishing the foundational pyrrole (B145914) ring structure that will be further elaborated. researchgate.net Biocatalytic approaches have emerged as powerful tools for the synthesis of such valuable building blocks, offering mild reaction conditions and high selectivity. nih.govnih.gov

Building the Dipyrromethane Core: A Tale of Enzymatic Condensation

The next crucial step involves the head-to-tail condensation of two monopyrrole units to form a dipyrromethane intermediate. This reaction is central to the formation of the this compound itself.

The Master Builder: Hydroxymethylbilane (B3061235) Synthase (HMBS)

Hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase (PBGD), is the enzyme responsible for polymerizing four molecules of PBG to create the linear tetrapyrrole hydroxymethylbilane. expasy.orgnih.govcore.ac.uk However, before it can carry out this primary function, the apoenzyme must first assemble its own dithis compound. abcam.com This cofactor acts as a primer, providing a covalent attachment point for the sequential addition of the four PBG substrate molecules. abcam.comrsc.orguniprot.org The enzyme catalyzes the deamination of the first PBG molecule to form an azafulvene intermediate, which then attacks the C2 ring of the cofactor, initiating the elongation of the polypyrrole chain. researchgate.net This process is repeated three more times, extending the chain to a hexapyrrole, before the final tetrapyrrole product is hydrolyzed and released. rsc.orgresearchgate.net

A Covalent Embrace: The Cysteine Linkage

A defining feature of the this compound's attachment to HMBS is a covalent thioether bond. core.ac.ukrsc.orgnih.gov This bond forms between the sulfur atom of a highly conserved cysteine residue within the enzyme's active site and the this compound. expasy.orgrsc.orgnih.gov In Escherichia coli HMBS, this crucial linkage occurs at cysteine-242, while in the Arabidopsis thaliana enzyme, it is at cysteine-254, and in Bacillus megaterium, at cysteine-241. expasy.orgnih.govresearchgate.net This covalent attachment is essential for anchoring the growing polypyrrole chain during catalysis. rsc.orgresearchgate.net Structural studies have revealed that the cofactor is positioned within a deep active-site cleft, where it interacts with key catalytic residues like aspartate (D84 in E. coli) that facilitate the deamination and condensation reactions. researchgate.net

Keeping the Balance: Regulation of Precursor Biosynthesis

The biosynthesis of pyrromethane precursors is tightly regulated to meet the cell's metabolic needs and prevent the accumulation of potentially toxic intermediates. nih.gov In plants, this regulation is particularly complex, with tetrapyrrole metabolism occurring in both plastids and mitochondria. nih.gov A complex regulatory network ensures a balanced allocation of intermediates and coordinates metabolic activities with organelle development. nih.gov This network involves signaling cascades that transmit information from the organelles to the nucleus, controlling the expression of the enzymes involved in the pathway. nih.gov Key regulatory points include the synthesis of ALA and the activity of enzymes like HMBS. Factors such as light and the availability of metabolic precursors can influence the rate of tetrapyrrole biosynthesis. nih.gov

The Genetic Blueprint: Biosynthetic Gene Clusters

The genes encoding the enzymes for the biosynthesis of pyrromethane-containing cofactors are often organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.orgplos.org These clusters facilitate the coordinated expression of the necessary enzymes. The analysis of microbial genomes has revealed a vast diversity of BGCs, many of which are predicted to produce novel natural products. nih.govnerc.ac.uk In bacteria like Xenorhabdus and Photorhabdus, non-ribosomal peptide synthetases (NRPSs) are the most abundant class of BGCs, highlighting the importance of peptide-based natural products. nih.gov The study of these gene clusters is crucial for understanding the evolution of metabolic pathways and for discovering new bioactive compounds. plos.orgnih.gov For instance, a single BGC can be responsible for producing different classes of molecules, such as antibiotics and iron chelators, depending on environmental cues like iron availability. nih.gov

A Common Theme with Variations: Comparative Analysis of Biosynthesis

While the core mechanism of this compound biosynthesis is conserved across different biological systems, from bacteria to plants and humans, there are notable variations. expasy.orgabcam.comresearchgate.net The fundamental process of assembling the cofactor from two PBG molecules and covalently linking it to a cysteine residue on HMBS is a common thread. expasy.orgabcam.comrsc.org However, structural analyses of HMBS from different species, such as E. coli, humans, and A. thaliana, have revealed differences in the enzyme's three-dimensional structure, particularly in loop regions that shield the active site. researchgate.netnih.gov For example, the A. thaliana enzyme has a well-defined loop that is disordered in the E. coli and human counterparts. core.ac.uknih.gov These structural variations may influence the enzyme's catalytic efficiency and regulation. Comparative studies of BGCs also highlight the diverse evolutionary strategies that have led to the vast array of tetrapyrrole-derived natural products found in nature. nih.govfrontiersin.org

Mechanistic Enzymology of Pyrromethane Cofactor Action

Detailed analysis of enzyme-cofactor binding and interaction dynamics.

The binding of the dipyrromethane cofactor to the apoenzyme is a critical step in the formation of the functional holoenzyme. This process is thought to occur through the attachment of the cofactor to a specific cysteine residue within the enzyme's active site via a thioether linkage. core.ac.uknih.govnih.gov In Escherichia coli, this attachment occurs at cysteine-242. nih.govnih.gov The cofactor itself is assembled from two molecules of porphobilinogen (B132115). portlandpress.com

The interaction between the enzyme and the cofactor is stabilized by a network of interactions. Conserved arginine residues within the active site play a significant role in binding the carboxylate side chains of the this compound and the elongating oligopyrrole chain. nih.govportlandpress.com Molecular dynamics simulations have revealed that the enzyme's active site loop and the turning of the cofactor create the necessary space to accommodate the growing pyrrole (B145914) chain. pnas.org A multitude of residues, along with water molecules, interact to stabilize the large, negatively charged polypyrrole as it is synthesized. pnas.org

Structural and spectroscopic insights into the active site environment of pyrromethane-utilizing enzymes.

X-ray crystallography has provided high-resolution structures of porphobilinogen deaminase, offering a detailed view of the active site. nih.gov These structures confirm that the dithis compound is located in a deep cleft between two of the enzyme's domains and is covalently attached to a cysteine residue in a third domain. core.ac.uknih.gov The active site is lined with positively charged arginine residues that are crucial for binding the negatively charged carboxylate side chains of both the cofactor and the substrate molecules. core.ac.ukwikipedia.org

Spectroscopic techniques have been instrumental in probing the active site environment. UV-visible spectroscopy of the purified enzyme reveals characteristic weak absorption bands, which are indicative of the dithis compound. portlandpress.com Furthermore, techniques like circular dichroism and fluorescence spectroscopy have been used to study the conformational changes in the enzyme upon cofactor and substrate binding. uct.ac.za For instance, the binding of the substrate is accompanied by conformational changes that expose a cysteine residue. soton.ac.uk NMR spectroscopy has also been employed to confirm the dipyrromethane structure of the cofactor and its linkage to the enzyme. soton.ac.uknih.gov

Catalytic mechanisms involving the this compound in tetrapyrrole assembly and related transformations.

The catalytic cycle of porphobilinogen deaminase involves the sequential addition of four porphobilinogen molecules to the dithis compound. rsc.orgrsc.orgnih.gov This process results in the formation of a hexapyrrole chain covalently attached to the enzyme. researchgate.netresearchgate.net The final product, hydroxymethylbilane (B3061235), is then released through hydrolysis of the bond between the first substrate-derived ring and the cofactor. wikipedia.orgresearchgate.net

The proposed mechanism involves several key steps for each addition of a PBG molecule:

Protonation of the substrate: An incoming porphobilinogen molecule is protonated. rsc.orgrsc.org

Deamination: The protonated substrate loses its amino group, forming a reactive azafulvene intermediate. rsc.orgrsc.orgnih.gov

Nucleophilic attack: The terminal pyrrole of the enzyme-bound cofactor (or the growing polypyrrole chain) attacks the azafulvene intermediate. rsc.orgnih.gov

Deprotonation: A proton is removed to complete the addition. rsc.orgrsc.org

This cycle is repeated three more times until the hexapyrrole is formed. nih.gov

Substrate recognition and precise transformation by pyrromethane-dependent enzymes.

The enzyme's active site is exquisitely designed for substrate recognition and catalysis. The carboxylate side chains of the incoming porphobilinogen substrate are recognized and stabilized by conserved arginine residues. nih.govportlandpress.com Specifically, the propionate (B1217596) group of the substrate has been shown to interact with the side chain of Arg173, while the acetate (B1210297) group associates with Arg26 and Ser28. nih.gov

The aminomethyl group and the pyrrole nitrogen of the substrate form hydrogen bonds with the side chains of other conserved residues like Gln34 and Asp99, respectively. nih.gov These interactions ensure the correct orientation of the substrate for the subsequent chemical transformations. core.ac.uk The enzyme maintains a single substrate-binding site where each of the four PBG molecules sequentially binds and reacts. nih.gov

Role of the this compound in intermediate stabilization and reactive species formation.

The dithis compound plays a central role in both initiating the polymerization and stabilizing the reaction intermediates. It acts as the anchor point for the growing polypyrrole chain. portlandpress.com During catalysis, stable enzyme-substrate intermediates (ES, ES₂, and ES₃) are formed as each porphobilinogen unit is added. researchgate.netnih.gov These intermediates can be isolated and have been characterized, confirming the stepwise nature of the reaction. soton.ac.uk

The cofactor and the surrounding active site residues work in concert to stabilize the reactive azafulvene intermediate generated after deamination of the substrate. rsc.orgnih.gov For instance, quantum mechanical calculations suggest that the carboxylate side chain of a conserved aspartate residue (D99 in human HMBS) stabilizes the intermediate formed during the electrophilic addition step. rsc.orgrsc.org This stabilization is crucial for preventing the release of premature products and ensuring the correct assembly of the final tetrapyrrole.

Kinetic characterization of enzymatic reactions involving pyrromethane.

Kinetic studies have been vital in understanding the reaction mechanism of porphobilinogen deaminase. Initial velocity studies have shown a hyperbolic dependence on the substrate concentration, which is consistent with a sequential displacement mechanism. researchgate.netportlandpress.com The enzyme exhibits high thermal stability and typically has a pH optimum in the alkaline range. core.ac.uk

Mutations in key active site residues can significantly impact the enzyme's kinetic parameters. For example, replacing conserved arginine residues involved in substrate binding can lead to a decrease in catalytic efficiency. nih.govnih.gov

Steady-state and pre-steady-state kinetic approaches to resolve reaction steps.

Pre-steady-state kinetics, on the other hand, allow for the investigation of the early events in the catalytic cycle before a steady state is reached. numberanalytics.comunacademy.com This approach is particularly useful for resolving individual reaction steps, such as the formation of enzyme-substrate complexes and the rates of chemical transformations. numberanalytics.commit.edu For instance, pre-steady-state analysis of the reaction catalyzed by yeast cystathionine (B15957) β-synthase, which also involves a pyrrole-containing cofactor, has been used to observe the formation and decay of reaction intermediates. nih.gov In the context of porphobilinogen deaminase, pre-steady-state methods would be invaluable for dissecting the kinetics of each of the four successive condensation steps. mit.edu

Isotope effect studies to delineate rate-limiting steps and reaction mechanisms

Isotope effect studies are a powerful tool in mechanistic enzymology for probing the transition states of chemical reactions and identifying rate-limiting steps. researchgate.net By replacing an atom at a specific position in a substrate with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), scientists can measure changes in the reaction rate. nih.gov These changes, known as kinetic isotope effects (KIEs), provide insight into bond-breaking and bond-forming events during the catalytic cycle. researchgate.netsemanticscholar.org

While isotopic labeling has been fundamental in studying enzymes that utilize the this compound, such as porphobilinogen deaminase (also known as hydroxymethylbilane synthase), its application has primarily focused on identifying the cofactor and its mode of attachment rather than detailed kinetic analysis of the rate-limiting steps. ucl.ac.ukresearchgate.net For instance, isotopic labeling of the cofactor itself demonstrated that it remains permanently and covalently attached to the enzyme via a cysteine residue, acting as a primer for substrate polymerization. ucl.ac.ukcore.ac.uk

The reaction catalyzed by porphobilinogen deaminase involves a series of complex events: substrate binding, four sequential condensation reactions, and final product release. core.ac.uk Any of these could be partially or fully rate-limiting. KIE studies could theoretically be employed to dissect these steps. A primary KIE (where the isotopic substitution is at a bond being broken or formed in the rate-limiting step) would be expected if the C-C or C-N bond formation in the condensation step is rate-limiting. semanticscholar.org Secondary KIEs could reveal changes in hybridization at or near the reaction center, while solvent isotope effects (using D₂O instead of H₂O) could indicate the role of proton transfers in the mechanism. semanticscholar.orgsemanticscholar.org

Although specific KIE data for the this compound's action in porphobilinogen deaminase is not extensively detailed in the literature, the principles of such studies provide a framework for understanding its complex mechanism.

Table 1: Types of Kinetic Isotope Effects and Their Mechanistic Implications

| Isotope Effect Type | Description | Mechanistic Insight |

| Primary KIE | Isotopic substitution of an atom directly involved in bond cleavage or formation in the rate-limiting step. | A significant KIE (>1) suggests that the bond to the isotope is being broken/formed in the transition state of the rate-limiting step. researchgate.net |

| Secondary KIE | Isotopic substitution of an atom not directly involved in bond breaking/formation, but whose bonding environment changes. | Provides information about changes in hybridization (e.g., sp² to sp³) at or near the reaction center during the transition state. semanticscholar.org |

| Solvent Isotope Effect (SIE) | The reaction is run in a heavy solvent, typically deuterium oxide (D₂O), instead of water (H₂O). | Reveals the involvement of proton transfer (from solvent or to solvent) in the rate-limiting step. semanticscholar.org |

Enzymatic regeneration and turnover mechanisms of pyrromethane cofactors within biological cycles

The this compound in the archetypal enzyme porphobilinogen deaminase functions as a covalently bound prosthetic group rather than a diffusible cosubstrate. wikipedia.org Consequently, it does not undergo turnover in the conventional sense where the cofactor is released and replaced after each catalytic cycle. Instead, the cofactor remains permanently attached to the enzyme and is reset at the end of each reaction sequence. ucl.ac.ukcore.ac.uk

The catalytic cycle provides the mechanism for its "regeneration" for the subsequent reaction. The process unfolds as follows:

Initiation: The enzyme starts with the dithis compound covalently linked to a cysteine residue. core.ac.uk

Elongation: Four molecules of the substrate, porphobilinogen, are sequentially added to the free α-position of the cofactor. Each addition involves a condensation reaction, elongating the polypyrrole chain. This creates a series of enzyme-substrate intermediates (ES, ES₂, ES₃, and ES₄), culminating in a hexapyrrole chain bound to the enzyme. ucl.ac.ukcore.ac.uk

Termination and Product Release: After the fourth substrate molecule is added, a specific hydrolysis event occurs. The bond cleaved is the one between the original cofactor and the first substrate molecule that was added. This cleavage releases the newly synthesized linear tetrapyrrole, hydroxymethylbilane (also known as preuroporphyrinogen), which is the product. core.ac.uk

Resetting: The original dithis compound remains covalently attached to the enzyme, ready to initiate another round of catalysis by binding the next molecule of porphobilinogen. core.ac.uk

This mechanism ensures that the enzyme retains its essential primer. The initial assembly of the holoenzyme from the apoenzyme (the protein without its cofactor) involves the enzyme binding two molecules of porphobilinogen to form the dithis compound de novo. ucl.ac.uk However, this is a one-time assembly event, not part of the cyclical regeneration during catalysis.

Table 2: Catalytic Cycle and Cofactor Status in Porphobilinogen Deaminase

| Stage | Description | This compound Status |

| Resting Holoenzyme (E) | Enzyme with covalently bound dithis compound. | Covalently bound and ready. |

| ES Complex | One molecule of porphobilinogen binds to the cofactor. | Covalently bound; chain extended to a tripyrrole. |

| ES₂ Complex | A second molecule of porphobilinogen is added. | Covalently bound; chain extended to a tetrapyrrole. |

| ES₃ Complex | A third molecule of porphobilinogen is added. | Covalently bound; chain extended to a pentapyrrole. |

| ES₄ Complex | A fourth molecule of porphobilinogen is added. | Covalently bound; chain extended to a hexapyrrole. |

| Product Release | Hydrolysis releases the tetrapyrrole product (hydroxymethylbilane). | Covalently bound; reset to original dipyrromethane state. |

Synthetic Methodologies for Pyrromethane Cofactor and Analogs

De novo chemical synthesis of pyrromethane scaffolds for biochemical research.

The de novo synthesis of pyrromethane scaffolds provides a versatile platform for creating a wide array of derivatives for biochemical investigations. chemrxiv.org This bottom-up approach allows for precise control over the substitution pattern on the pyrrole (B145914) rings, which is essential for tailoring the properties of the final molecule. chemrxiv.org A common strategy involves the acid-catalyzed condensation of a pyrrole with an aldehyde or a ketone. researchgate.net While this method is straightforward, it can lead to mixtures of products, especially when synthesizing unsymmetrical pyrromethanes.

To address this, modular de novo synthetic strategies have been developed. For instance, a reliable method for producing linker-free BODIPY-sugar derivatives involves the condensation of pyrrole C-glycosides with a pyrrole-carbaldehyde derivative, mediated by phosphorus oxychloride (POCl₃). mdpi.comnih.gov This approach is valuable for labeling carbohydrate biomolecules with fluorescent tags. mdpi.comnih.gov Another strategy focuses on the synthesis of functionalized pyrrolidinone scaffolds through a Smiles-Truce cascade reaction, which offers an operationally simple route to biologically active pyrrolidinone derivatives. engineering.org.cn

The synthesis of highly substituted pyridine (B92270) scaffolds, which can be conceptually related to pyrromethane synthesis in their complexity, has also been achieved through de novo approaches, highlighting the power of these methods in generating diverse heterocyclic compounds. researchgate.net These synthetic routes are critical for producing the necessary quantities of specifically designed pyrromethane scaffolds for various biochemical and biophysical studies.

| Synthetic Strategy | Key Reagents/Conditions | Application | Reference |

| Acid-Catalyzed Condensation | Pyrrole, Aldehyde/Ketone, Acid Catalyst | General synthesis of pyrromethane scaffolds | researchgate.net |

| Modular BODIPY-Sugar Synthesis | Pyrrole C-glycosides, Pyrrole-carbaldehyde, POCl₃ | Fluorescent labeling of carbohydrates | mdpi.comnih.gov |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters, Base | Synthesis of functionalized pyrrolidinones | engineering.org.cn |

Development of regioselective and stereoselective approaches to complex pyrromethane derivatives.

Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex pyrromethane derivatives, particularly those with unsymmetrical substitution patterns or chiral centers. The development of selective synthetic methods is crucial for producing specific isomers with desired biological activities.

Regioselective Synthesis: The regioselective synthesis of unsymmetrical pyrromethanes is essential for creating molecules with distinct functional groups on each pyrrole ring. One approach involves the use of protecting groups to differentiate the reactivity of the two pyrrole units, allowing for sequential and controlled introduction of substituents. Another strategy is the use of specific catalysts or reaction conditions that favor the formation of one regioisomer over another. For example, the regioselective synthesis of unsymmetrical tetra- and pentasubstituted pyrenes has been achieved by functionalizing the K-region of pyrene, demonstrating a strategy for controlled substitution. metu.edu.tr While not directly on pyrromethanes, this highlights the principles that can be applied.

Stereoselective Synthesis: The synthesis of chiral pyrromethane derivatives often relies on organocatalysis and other stereoselective methods. Organocatalytic domino reactions, for instance, have been successfully employed in the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles, which share structural similarities with functionalized pyrrole systems. researchgate.netub.edu These reactions can create multiple stereocenters in a single step with high enantiomeric and diastereomeric purity. The use of chiral catalysts, such as those derived from cinchona alkaloids, can effectively control the stereochemical outcome of the reaction. researchgate.netfrontiersin.org The principles of stereoselective synthesis are well-established for various heterocyclic compounds and are applicable to the construction of chiral pyrromethane scaffolds. mdpi.comub.edufrontiersin.org

| Selective Approach | Methodology | Example Application | Reference |

| Regioselective Synthesis | Use of protecting groups, specific catalysts | Synthesis of unsymmetrical pyrromethanes | metu.edu.tr |

| Stereoselective Synthesis | Organocatalytic domino reactions, chiral catalysts | Synthesis of chiral dihydropyrano[2,3-c]pyrazoles | researchgate.netub.edu |

Synthesis of isotopically labeled pyrromethane species for detailed mechanistic investigations.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying molecular dynamics. The synthesis of pyrromethane species labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for detailed investigations using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. teara.govt.nz

Deuterium Labeling: Deuterium-labeled pyrromethanes can be synthesized to study kinetic isotope effects, which provide insights into the rate-determining steps of enzymatic reactions. The incorporation of deuterium can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the pyrromethane scaffold. nih.gov For example, the synthesis of deuterium-labeled pyrrolylcarnosine has been achieved using both deuterium gas and heavy water as deuterium sources. uniroma1.it

¹³C and ¹⁵N Labeling: The incorporation of ¹³C and ¹⁵N into the pyrromethane framework is particularly useful for NMR studies. These isotopes allow for the detailed structural characterization of the cofactor and its interactions with enzymes. sci-hub.st The synthesis of ¹³C- and ¹⁵N-labeled pyrromethanes can be accomplished by using labeled precursors in the synthetic route. For instance, ¹³C-methyl-labeled amino acids have been synthesized and incorporated into proteins, and similar strategies can be applied to the synthesis of labeled pyrromethane precursors. wikipedia.org The enzymatic synthesis of uniformly ¹³C¹⁵N-labeled DNA oligonucleotides also demonstrates the feasibility of producing complex biomolecules with isotopic labels for NMR analysis. numberanalytics.com

| Isotope | Application | Synthetic Approach | Reference |

| Deuterium (²H) | Kinetic isotope effect studies, mechanistic analysis | Use of deuterated precursors, H/D exchange reactions | nih.govuniroma1.it |

| Carbon-13 (¹³C) | NMR structural studies, mechanistic investigations | Use of ¹³C-labeled precursors in synthesis | sci-hub.stwikipedia.org |

| Nitrogen-15 (¹⁵N) | NMR structural studies, protein-cofactor interactions | Use of ¹⁵N-labeled precursors in synthesis | sci-hub.stnumberanalytics.com |

Biomimetic and chemosynthetic strategies for the preparation of complex pyrromethane-containing molecules.

Biomimetic Synthesis: Biomimetic synthesis is a powerful strategy that mimics the biosynthetic pathways of natural products to create complex molecules in the laboratory. nih.govnoaa.gov This approach often leads to efficient and elegant syntheses of natural products and their analogs. In the context of pyrromethane-containing molecules, a biomimetic strategy might involve mimicking the enzymatic reactions that assemble the pyrromethane core and introduce various functional groups. For example, the biomimetic synthesis of natural products often involves cascade reactions that form multiple bonds and stereocenters in a single step, inspired by the action of enzymes. metu.edu.tr The biomimetic synthesis of EDOT-pyrrole and EDOT-aniline copolymers using peroxidase-like catalysts showcases how enzyme-mimicking systems can be used to create complex polymers containing pyrrole units. teara.govt.nz

Chemosynthesis: Chemosynthesis refers to the production of organic matter from simple inorganic molecules using energy derived from chemical reactions rather than from light (photosynthesis). nih.govnoaa.govwikipedia.orgyoutube.comresearchgate.net While this term is primarily used in the context of biological systems, the principles of using chemical energy to drive the synthesis of complex molecules can be applied to laboratory synthesis. In the context of pyrromethane cofactors, chemosynthetic strategies could involve the use of highly reactive intermediates or catalysts to drive the formation of the pyrromethane scaffold and its subsequent functionalization. This approach can be particularly useful for creating non-natural pyrromethane analogs with novel properties.

| Strategy | Principle | Application to Pyrromethanes | Reference |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways | Efficient synthesis of complex pyrromethane-containing natural products and analogs | metu.edu.trteara.govt.nznih.govnoaa.gov |

| Chemosynthetic Strategy | Using chemical energy to drive synthesis | Creation of non-natural pyrromethane analogs with novel properties | nih.govnoaa.govwikipedia.orgyoutube.comresearchgate.net |

Development of synthetic probes and chemical tools for studying cofactor function and enzyme interactions.

Synthetic probes and chemical tools based on the pyrromethane scaffold are essential for investigating the function of this cofactor and its interactions with enzymes. These tools can be used to visualize the cofactor in cells, to measure its activity, and to identify and characterize enzymes that utilize it.

Fluorescent probes are powerful tools for studying biological processes with high sensitivity and spatiotemporal resolution. Pyrromethane-based fluorescent probes, particularly those derived from the BODIPY (boron-dipyrromethene) dye, have been widely used for in vitro and cellular studies. acs.orgacs.orgfrontiersin.orggoogle.com These probes are designed to have specific photophysical properties, such as high quantum yields and photostability, that make them suitable for fluorescence microscopy and other spectroscopic techniques. acs.orgfrontiersin.org

The design of these probes often involves modifying the pyrromethane scaffold with functional groups that can respond to changes in the cellular environment, such as pH, polarity, or the presence of specific ions or molecules. acs.org For example, BODIPY-labeled estrogens have been synthesized to study the microbial degradation of these environmental contaminants. acs.org Alkylamino BODIPY dyes have also been developed as selective fluorescent probes for proteins and stem cells. researchgate.net The versatility of the pyrromethane scaffold allows for the creation of a wide range of fluorescent probes with tailored properties for specific biological applications.

| Probe Type | Scaffold | Application | Reference |

| Fluorescent Probe | BODIPY (Boron-dipyrromethene) | In vitro and cellular imaging, sensing | acs.orgacs.orgfrontiersin.orggoogle.comresearchgate.net |

| Spectroscopic Probe | Modified Pyrromethane | Studying enzyme-cofactor interactions | acs.org |

The rational design of enzyme inhibitors and activators based on the pyrromethane scaffold is a key strategy in drug discovery and chemical biology. noaa.govmdpi.commdpi.comku.edursc.org By understanding the structure and mechanism of enzymes that utilize the pyrromethane cofactor, it is possible to design and synthesize small molecules that can modulate their activity.

Enzyme Inhibitors: Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. The design of pyrromethane-based inhibitors often involves creating molecules that mimic the structure of the natural substrate or cofactor, but with modifications that lead to tight binding and inhibition. For example, substrate-based inhibitors of Trypanosoma cruzi dihydroorotate (B8406146) dehydrogenase have been designed and synthesized based on the orotate (B1227488) structure, which contains a pyrimidine (B1678525) ring system related to the pyrrole of the this compound. noaa.gov Similarly, inhibitors for CSF1R kinase have been developed using a pyrrolo[2,3-d]pyrimidine scaffold. ku.edu

Enzyme Activators: Enzyme activators are molecules that bind to an enzyme and increase its activity. numberanalytics.comnih.gov The development of small-molecule enzyme activators is a growing area of research with potential therapeutic applications. While the discovery of enzyme activators is often more challenging than that of inhibitors, activity-based protein profiling (ABPP) has emerged as a powerful tool for identifying and optimizing these molecules. mdpi.com Although specific examples of pyrromethane-based enzyme activators are less common in the literature, the principles of rational design and high-throughput screening can be applied to discover such compounds. For instance, the identification of activators for the enzyme LYPLAL1 demonstrates the feasibility of this approach. mdpi.com Amine and amino acid-based compounds have also been identified as activators for carbonic anhydrase.

| Modulator Type | Design Strategy | Target Enzyme Class | Reference |

| Enzyme Inhibitor | Substrate/Cofactor mimicry | Dihydroorotate dehydrogenase, Kinases | noaa.govku.edu |

| Enzyme Activator | High-throughput screening (e.g., ABPP), rational design | Hydrolases, Carbonic Anhydrases | numberanalytics.comnih.govmdpi.com |

Advanced Analytical Techniques in Pyrromethane Cofactor Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules in a solution state that closely mimics physiological conditions. mdpi.com It leverages the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org

Elucidation of cofactor binding sites and the chemical environment within enzyme complexes

Determining the precise location and orientation of the pyrromethane cofactor within an enzyme's active site is fundamental to understanding its catalytic mechanism. NMR spectroscopy offers several approaches to map these binding interfaces. A primary method is Chemical Shift Perturbation (CSP) or chemical shift mapping. mdpi.com This experiment involves acquiring a series of Heteronuclear Single Quantum Coherence (HSQC) spectra of an isotopically labeled (¹⁵N or ¹³C) enzyme while titrating in the unlabeled this compound. mdpi.comnih.gov

Residues in the enzyme that are at the binding interface or experience conformational changes upon cofactor binding will show significant changes (perturbations) in their corresponding NMR signals (chemical shifts). mdpi.com By mapping these perturbed residues onto the enzyme's structure, researchers can accurately delineate the cofactor binding pocket. nih.gov The magnitude of the chemical shift changes can also be used to determine the binding affinity (Kd) between the enzyme and the cofactor. numberanalytics.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify spatial proximities between protons on the cofactor and protons on the enzyme, providing direct evidence of specific contacts and defining the cofactor's orientation in the binding site. For instance, a 2D ¹³C/¹⁵N-filtered NOESY experiment can be used to observe NOEs exclusively between an unlabeled ligand (the cofactor) and a labeled protein. nih.gov The chemical environment itself, influenced by factors like nearby aromatic rings, hydrogen bonds, and electrostatic fields, is reflected in the cofactor's own NMR chemical shifts, offering a sensitive probe of its surroundings. libretexts.org

Table 1: Key NMR Experiments for Cofactor Binding Site Elucidation

| NMR Technique | Information Obtained | Description |

| Chemical Shift Perturbation (CSP) Mapping | Identifies residues in the binding pocket and allosteric sites. Determines binding affinity (Kd). | Changes in the chemical shifts of enzyme backbone amides (in ¹H-¹⁵N HSQC spectra) are monitored upon addition of the this compound. mdpi.com |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Provides distance constraints (< 5-6 Å) between cofactor and enzyme atoms. Determines cofactor orientation. | Measures the transfer of nuclear spin polarization between spatially close nuclei, identifying specific intermolecular contacts. nih.gov |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the cofactor are in close contact with the enzyme. | The enzyme is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to the bound cofactor, allowing the binding epitope to be mapped. numberanalytics.com |

| ¹⁹F NMR | Acts as a sensitive probe for binding and environmental changes. | If a fluorine atom can be incorporated into the this compound, its ¹⁹F NMR signal provides a sensitive and background-free reporter of binding events. mdpi.com |

Characterization of enzyme-cofactor dynamic interactions and conformational changes

Enzyme function is intrinsically linked to its dynamics, and the binding of a cofactor can induce or modulate these motions. d-nb.info NMR spectroscopy is uniquely suited to characterize dynamic processes over a vast range of timescales, from fast (picosecond-nanosecond) bond vibrations to slow (microsecond-millisecond) conformational exchanges critical for catalysis. d-nb.info

Techniques like field cycling NMR relaxometry can measure the dynamics of enzyme-bound cofactors in catalytically relevant complexes. frontiersin.org By analyzing the relaxation properties of specific nuclei (e.g., ³¹P in a phosphate-containing cofactor), one can determine the mobility of different parts of the cofactor. frontiersin.orgnih.gov These studies have revealed that cofactors can exhibit distinct dynamic properties in different catalytic states, and that these dynamics are often part of a complex network linking the enzyme, substrate, and cofactor. nih.gov

For slower, functionally important motions, such as the opening and closing of an active site loop or the reorientation of the cofactor during the catalytic cycle, relaxation dispersion NMR experiments are employed. These methods can detect and characterize conformational exchange processes that occur on the microsecond to millisecond timescale. d-nb.info By analyzing how relaxation rates change as a function of an applied radiofrequency field, researchers can extract kinetic (exchange rates) and thermodynamic (population of states) parameters, and even determine the chemical shifts of the cofactor in a transient, low-population "excited state." d-nb.info

Table 2: NMR Techniques for Studying Enzyme-Cofactor Dynamics

| Timescale | Motion/Process | Relevant NMR Technique(s) |

| Picoseconds - Nanoseconds (ps-ns) | Bond vibrations, side-chain rotations, local flexibility of the cofactor. | R₁, R₂, and Heteronuclear NOE relaxation measurements. d-nb.info |

| Microseconds - Milliseconds (µs-ms) | Conformational exchange, domain movements, cofactor reorientation, catalysis. | Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ Relaxation Dispersion. d-nb.info |

| Seconds - Minutes (s-min) | Slow conformational changes, protein folding/unfolding. | Real-time 2D NMR, Chemical Exchange Saturation Transfer (CEST). d-nb.info |

Tracing biosynthetic pathways and identifying intermediates using isotopic enrichment

Understanding how a complex molecule like the this compound is synthesized by a cell requires the ability to trace the flow of atoms from simple precursors to the final product. Stable Isotope-Resolved Metabolomics (SIRM) using NMR is a premier technique for this purpose. nih.gov

The general strategy involves growing the biological system (e.g., bacteria or yeast) on a medium containing a precursor molecule that has been enriched with a stable isotope, most commonly ¹³C or ¹⁵N. nih.gov For example, a suspected pyrrole (B145914) precursor could be synthesized with ¹³C atoms at specific positions. As the organism metabolizes this labeled precursor and incorporates it into the this compound, the ¹³C label is retained.

After extracting the metabolites, NMR spectroscopy is used to identify the labeled molecules. The presence of the ¹³C label in the final this compound confirms its role as a precursor. More importantly, the specific location of the ¹³C atoms in the final structure can be determined using 2D NMR experiments like HSQC or HMBC, providing powerful insights into the reaction mechanisms and bond rearrangements that occur during biosynthesis. This approach can also lead to the identification of previously unknown biosynthetic intermediates that accumulate in small amounts and carry the isotopic label. nih.gov

Table 3: Illustrative Isotopic Labeling Scheme for Biosynthetic Pathway Analysis

| Step | Action | Analytical Goal |

| 1. Precursor Synthesis | Synthesize a hypothetical precursor, "Pyrrole-X," with a ¹³C label at the C2 position ([2-¹³C]-Pyrrole-X). | Create an atomic tracer to follow through the metabolic network. |

| 2. In Vivo Labeling | Grow the organism in a medium where the primary source of Pyrrole-X is the ¹³C-labeled version. | Allow the organism's enzymes to process the labeled precursor. |

| 3. Metabolite Extraction | Lyse the cells and extract the full complement of small molecules (the metabolome). | Isolate the final cofactor and all potential intermediates. |

| 4. NMR Analysis | Analyze the extract using ¹³C NMR and 2D ¹H-¹³C correlation spectroscopy. | Detect the ¹³C signal in the final this compound and in any new, related compounds (intermediates), confirming the pathway. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu Its high sensitivity, selectivity, and speed make it an essential tool for identifying and quantifying metabolites and for analyzing protein modifications. nih.govsilantes.com

Identification and quantification of pyrromethane metabolites and intermediates in biological samples

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is the workhorse for metabolomics studies aimed at the this compound pathway. silantes.comnih.gov LC-MS analysis of a biological extract allows for the separation of hundreds of metabolites before they enter the mass spectrometer for detection. silantes.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of a metabolite, which allows for the confident determination of its elemental formula. ijpras.com To identify a known metabolite, its measured mass and chromatographic retention time can be compared to that of an authentic chemical standard.

For the identification of unknown intermediates, tandem mass spectrometry (MS/MS) is crucial. nih.gov In an MS/MS experiment, a specific metabolite ion (a "precursor ion") is selected, fragmented, and the masses of the resulting "product ions" are measured. This fragmentation pattern serves as a structural fingerprint that can be used to elucidate the molecule's structure, often by comparing it to the fragmentation of known, related compounds.

For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific MS/MS technique. ijpras.com It involves programming the mass spectrometer to detect only a specific precursor-to-product ion transition for a given metabolite. This allows for the precise measurement of the concentration of the this compound or its precursors in complex biological samples, even at very low levels. ijpras.com

Table 4: Example of a Multiple Reaction Monitoring (MRM) Method for Quantifying Pyrromethane Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Hypothetical Precursor A | 250.1 | 194.1 | Quantifier ion transition for Precursor A. |

| Hypothetical Precursor A | 250.1 | 148.1 | Qualifier ion transition to confirm identity. |

| Hypothetical Intermediate B | 310.2 | 264.2 | Quantifier ion transition for Intermediate B. |

| Final this compound | 450.3 | 321.2 | Quantifier ion transition for the final cofactor. |

Analysis of post-translational modifications on enzymes affecting cofactor function

The function of an enzyme is often regulated by post-translational modifications (PTMs), which are covalent changes to the protein after its synthesis. thermofisher.comwikipedia.org PTMs such as phosphorylation, acetylation, and ubiquitination can alter an enzyme's catalytic activity, stability, or its ability to bind cofactors. thermofisher.comnih.gov Mass spectrometry is the primary technique for identifying and locating PTMs on proteins. nih.govyoutube.com

In a typical "bottom-up" proteomics workflow, the enzyme of interest is isolated and digested into smaller peptides by a protease like trypsin. This peptide mixture is then analyzed by LC-MS/MS. The mass spectrometer measures the mass of each peptide; a peptide containing a PTM will have a mass that is shifted by the mass of the modification. For example, phosphorylation adds 79.966 Da to a peptide's mass. youtube.com

Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide. The resulting fragmentation spectrum allows researchers to pinpoint the exact amino acid residue (e.g., a specific serine, threonine, or tyrosine for phosphorylation) that carries the modification. youtube.com By comparing the PTM state of an enzyme under different conditions, scientists can understand how these modifications might regulate the binding or catalytic utilization of the this compound.

Table 5: Common Post-Translational Modifications and their Mass Shifts Detected by MS

| Modification | Mass Shift (Da) | Affected Amino Acid(s) | Potential Functional Effect on Enzyme |

| Phosphorylation | +79.966 | Serine, Threonine, Tyrosine | Conformational change, alter cofactor binding affinity. thermofisher.com |

| Acetylation | +42.011 | Lysine, N-terminus | Alter charge, block other modifications like ubiquitination. thermofisher.com |

| Methylation (mono) | +14.016 | Lysine, Arginine | Modulate protein-protein interactions. |

| Ubiquitination (mono) | +114.043 | Lysine | Target for degradation, alter protein localization. nih.gov |

| Oxidation | +15.995 | Methionine, Proline | Can be a sign of oxidative stress, may inactivate the enzyme. youtube.com |

Application of hyphenated techniques (e.g., LC-MS, LC-NMR-MS) for comprehensive analysis of complex mixtures.

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing the complex mixtures encountered in this compound research. saapjournals.orgactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of porphyrins and their precursors. researchgate.netnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. actascientific.comnih.gov It allows for the identification and quantification of various porphyrin species, even at low concentrations within complex biological matrices. researchgate.netnih.gov For instance, LC-MS/MS, a tandem mass spectrometry approach, enhances specificity and is used for the simultaneous determination of multiple porphyrins and their precursors like 5-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG) in urine. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) represents a powerful combination for unambiguous structure elucidation. nih.govwiley.com While LC-MS provides mass information, NMR spectroscopy offers detailed structural data. nih.govnumberanalytics.com The integration of these techniques allows for the comprehensive analysis of novel compounds and metabolites in complex mixtures, such as those found in natural product discovery and drug metabolism studies. nih.govwiley.com The development of technologies like on-line solid-phase extraction (LC-SPE-NMR) and CryoFlowProbes has significantly improved the sensitivity of NMR detection, making this hyphenated setup more accessible for a wider range of applications. nih.gov LC-NMR can be operated in different modes, including continuous-flow, stopped-flow, and loop collection, each offering advantages for specific analytical challenges. wiley.commdpi.com

These hyphenated methods are crucial for studying the biosynthesis of tetrapyrroles, allowing researchers to separate and identify the various intermediates and byproducts, providing a detailed picture of the metabolic pathways involving the this compound. saapjournals.orgresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for:

High-resolution structural determination of pyrromethane-bound enzymes and their complexes.

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in revealing the three-dimensional structures of enzymes that utilize the this compound, providing atomic-level details of the active site. uni-muenchen.denumberanalytics.com

X-ray Crystallography has been the primary technique for determining the high-resolution structures of pyrromethane-bound enzymes like porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase (HMBS). researchgate.netnih.gov These studies have revealed that PBGD is composed of three domains, with the dithis compound covalently attached to a cysteine residue in domain 3 and the active site located in a cleft between domains 1 and 2. researchgate.netnih.gov The crystal structures have also shown how the substrate, porphobilinogen (PBG), binds in the active site. For example, the structure of human HMBS complexed with a substrate analog, 2-iodoporphobilinogen, revealed key interactions with residues such as Arg26, Ser28, Gln34, Asp99, and Arg173, defining a single substrate-binding site for the sequential condensation reactions. nih.govrcsb.org

Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that is particularly useful for studying large and flexible protein complexes that are difficult to crystallize. researchgate.netresearchgate.net A near-atomic resolution cryo-EM structure of a minimal heterodimer complex of hydroxymethylbilane synthase has been determined, overcoming challenges associated with the molecule's flexibility. researchgate.net This demonstrates the potential of cryo-EM to provide high-resolution structural information for pyrromethane-bound enzyme systems that have been resistant to crystallization. researchgate.netdntb.gov.ua

Table 1: Examples of Pyrromethane-Bound Enzyme Structures Determined by X-ray Crystallography and Cryo-EM

| Enzyme | Organism | Technique | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| Porphobilinogen Deaminase (Hydroxymethylbilane Synthase) | Escherichia coli | X-ray Crystallography | - | Revealed a three-domain structure with the dithis compound linked to Cys242. | researchgate.netnih.gov |

| Porphobilinogen Deaminase Mutant (D82N) | Bacillus megaterium | X-ray Crystallography | 1.9 | Showed significant domain movements suggesting 'open' and 'closed' conformations. | ucl.ac.uk |

| Human Hydroxymethylbilane Synthase (holo form) | Homo sapiens | X-ray Crystallography | 1.84 | Provided a detailed view of the active site in the absence of substrate. | rcsb.org |

| Human Hydroxymethylbilane Synthase complexed with 2-I-PBG | Homo sapiens | X-ray Crystallography | 2.40 | Identified key amino acid residues involved in substrate binding. | nih.govrcsb.org |

| Hydroxymethylbilane Synthase (minimal heterodimer) | - | Cryo-EM | 2.78 | Demonstrated the feasibility of using cryo-EM for flexible pyrromethane-bound enzymes. | researchgate.net |

Insights into structural dynamics and allosteric regulation in enzyme-cofactor systems.

Structural studies provide more than just static pictures; they offer profound insights into the dynamic nature of enzyme-cofactor systems and the mechanisms of allosteric regulation. wikilectures.eulibretexts.org

Structural Dynamics: Molecular dynamics (MD) simulations, often based on crystal structures, have been used to study the structural changes in enzymes like E. coli porphobilinogen deaminase during the catalytic cycle. worldscientific.complos.org These simulations suggest that as the polypyrrole chain elongates, the enzyme's domains move apart to create space for the growing product. worldscientific.complos.orgresearchgate.net This dynamic behavior is crucial for the sequential addition of four porphobilinogen units and the eventual release of the hydroxymethylbilane product. plos.org The flexibility of certain regions, such as the active site loop, plays a significant role in modulating the active site to accommodate the growing chain. plos.org

Allosteric Regulation: The binding of molecules at a site other than the active site can induce conformational changes that regulate enzyme activity. wikilectures.eulibretexts.org In the context of this compound enzymes, structural studies have revealed how mutations distant from the active site can influence cofactor binding and catalysis, suggesting allosteric communication within the enzyme. ucl.ac.uk The concept of allosteric regulation is fundamental to controlling metabolic pathways, allowing for feedback inhibition or activation by downstream or upstream metabolites. libretexts.orgnih.gov While direct evidence for allosteric regulation of this compound enzymes by specific effector molecules is still an area of active research, the observed domain movements and conformational changes upon substrate binding and mutagenesis are indicative of such regulatory mechanisms. ucl.ac.uklsu.edu

Spectrophotometric and fluorometric assays for monitoring enzymatic activity and ligand binding interactions.

Spectrophotometric and fluorometric assays are fundamental tools for quantifying the activity of enzymes involved in this compound-dependent pathways and for studying the binding of ligands to these enzymes. mdpi.com

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a result of an enzymatic reaction. For porphobilinogen deaminase, a common assay involves incubating the enzyme with its substrate, porphobilinogen (PBG), and then converting the product, hydroxymethylbilane, to uroporphyrin I, which has a characteristic absorbance maximum. nih.govporphyrie.net Variations of this method have been developed to improve reproducibility and applicability in clinical settings for diagnosing conditions like acute intermittent porphyria. nih.gov

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and rely on the measurement of fluorescence. researchgate.net In the context of hydroxymethylbilane synthase, fluorometric assays can be used to measure the formation of porphyrins, which are highly fluorescent molecules. researchgate.netmdpi.com These assays can be designed as coupled-enzyme procedures, where the product of one reaction becomes the substrate for a subsequent reaction that generates a fluorescent product. researchgate.net Fluorometric methods are also employed to study ligand binding by monitoring changes in the intrinsic fluorescence of the protein or the fluorescence of a probe upon interaction with a ligand.

Table 2: Comparison of Assay Techniques for this compound Enzymes

| Assay Type | Principle | Analyte Detected | Advantages | Example Application | Reference |

|---|---|---|---|---|---|

| Spectrophotometric | Measures change in absorbance | Uroporphyrins (from HMB) | Relatively simple, reproducible | Porphobilinogen deaminase activity in erythrocytes | nih.gov |

| Fluorometric | Measures fluorescence emission | Porphyrins (from HMB) | High sensitivity | Uroporphyrinogen I synthase activity in whole blood | researchgate.net |

| LC-MS/MS | Separation followed by mass detection | Porphobilinogen, Uroporphyrinogen I | High specificity and sensitivity, multiplexing | Direct assay of porphobilinogen deaminase for porphyria diagnosis | nih.gov |

| ELISA | Immuno-enzymatic detection | Hydroxymethylbilane Synthase (protein) | High specificity for the enzyme protein | Quantification of HMBS levels in biological fluids | assaygenie.com |

Electron Paramagnetic Resonance (EPR) spectroscopy for studying radical intermediates and redox states.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons, such as radical intermediates and certain metal ions in specific oxidation states. nih.gov

Radical Intermediates: Many enzymatic reactions, including some steps in tetrapyrrole biosynthesis, proceed through radical intermediates. frontiersin.org EPR spectroscopy is uniquely suited to detect and characterize these transient species. For instance, in the study of heme biosynthesis, EPR has been used to investigate radical mechanisms in enzymes like heme synthase AhbD, a Radical SAM enzyme. frontiersin.org By using substrate analogs, researchers have been able to trap and characterize organic radical signals, providing insights into the reaction mechanism, such as the site of hydrogen atom abstraction. frontiersin.org Similarly, EPR has been instrumental in identifying porphyrin and tyrosyl radical intermediates in catalases and peroxidases. nih.govrsc.org

Redox States: The this compound and the enzymes it binds to can exist in different redox states. EPR spectroscopy can be used to monitor the redox state of paramagnetic metal centers, such as iron-sulfur clusters, that are often present in these enzymes. nih.govd-nb.info By performing EPR-monitored redox titrations, the midpoint potentials of these cofactors can be determined. nih.gov This information is crucial for understanding the electron transfer processes that are central to the catalytic function of many of these enzymes. For example, EPR has been used to characterize the redox states of hemes and other cofactors in complex enzymes involved in posttranslational modifications. pnas.org High-field EPR can provide even greater detail, resolving small anisotropies in the g-tensors of organic radicals, which helps in elucidating their electronic structure. washington.edu

Computational and Theoretical Approaches to Pyrromethane Cofactor Systems

Molecular dynamics (MD) simulations of pyrromethane-enzyme complexesnih.govnih.govarxiv.orgmdpi.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of pyrromethane-enzyme complexes. numberanalytics.com These simulations are crucial for understanding how these enzymes function, revealing motions that span from local side-chain fluctuations to large-scale domain movements, which are often essential for catalysis. nih.govfrontiersin.org

MD simulations offer a window into the conformational landscape of pyrromethane-containing enzymes, such as hydroxymethylbilane (B3061235) synthase (HMBS), which utilizes a dipyrromethane cofactor. nih.govportlandpress.com Studies on HMBS have used MD simulations to explore the thermally activated internal motions that are key to its catalytic mechanism. nih.gov

Conformational Dynamics: Simulations of the HMBS ES₂ intermediate (the enzyme with two porphobilinogen (B132115) units attached) have revealed significant thermal fluctuations in two key loop regions: the "lid loop" and the "cofactor-binding loop". nih.gov This inherent flexibility is not random; it is believed to play a direct role in the catalytic cycle by facilitating the recruitment of substrates and enabling the necessary shifts of the growing oligopyrrole chain within the single active site for subsequent condensation reactions. nih.gov The dynamic nature of these enzymes is a critical component of their function, and MD simulations provide evidence of how the protein's structure is influenced by the binding of substrates and cofactors. frontiersin.orgmdpi.com

Substrate/Cofactor Binding: The binding of substrates and cofactors can induce significant conformational changes in the enzyme. frontiersin.org In HMBS, a single substrate-binding site is responsible for four consecutive condensation reactions. portlandpress.com MD simulations help to rationalize how the enzyme accommodates the growing polypyrrole chain. The binding of a substrate analog, 2-iodoporphobilinogen, revealed key interactions with residues such as Arg26, Ser28, Gln34, Asp99, and Arg173, which form the binding pocket. portlandpress.com Understanding these interactions at a dynamic level is essential for explaining the enzyme's specificity and efficiency. nih.gov

Protein Flexibility: Protein flexibility is intrinsically linked to function. nih.govnih.gov Computational methods like MD simulations are commonly used to investigate protein flexibility, often by calculating the root-mean-square fluctuation (RMSF) for each residue. ucl.ac.uk In the case of HMBS, the flexibility of the loop regions is crucial for its multi-step reaction. nih.gov The simulations suggest that these flexible loops create a dynamic environment that allows the sequential addition of four substrate molecules to the dithis compound. nih.govportlandpress.com This controlled flexibility is a hallmark of many enzymes, ensuring that catalytic steps occur in the correct sequence. frontiersin.orgucl.ac.uk

Table 1: Findings from MD Simulations on Hydroxymethylbilane Synthase (HMBS)

| Feature Investigated | Key Finding | Implication for Function | Citation(s) |

| Conformational Dynamics | Thermal fluctuation of the lid loop (residues 58-75) and cofactor-binding loop. | May induce substrate recruitment and shift the oligopyrrole chain for consecutive reactions. | nih.gov |

| Substrate Binding | A single binding site accommodates four successive substrate molecules. | Highlights the efficiency and precise control of the multi-step condensation reaction. | portlandpress.com |

| Protein Flexibility | Increased flexibility in specific loops upon substrate binding/reaction progression. | Facilitates the movement of the growing polypyrrole chain within the active site. | nih.gov |

Quantum mechanical (QM) and combined QM/MM calculations for reaction pathway analysisnih.govnih.govarxiv.orgmdpi.com

A primary goal of QM/MM studies is to map the potential energy surface (PES) of a chemical reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. nih.govrsc.org The energy difference between the reactant state and the transition state defines the activation energy barrier, a key determinant of the reaction rate. aps.orgfaccts.defgarciasanchez.es

For this compound transformations, such as the stepwise polymerization of porphobilinogen by HMBS, QM/MM calculations can elucidate the precise mechanism of each condensation step. These calculations can model the nucleophilic attack, the formation of tetrahedral intermediates, and the elimination of water, providing detailed energetic profiles for each step. By calculating the free energy barriers for proposed mechanistic pathways, researchers can determine the most likely reaction route. nih.govsrneclab.cz For example, in studies of other complex enzymes, QM/MM calculations have successfully predicted energy barriers that are in excellent agreement with experimental kinetic data, validating the computed mechanism. nih.govsrneclab.cz Applying these methods to pyrromethane systems can reveal how the enzyme environment, including specific amino acid residues, stabilizes transition states and lowers the energy barriers, thereby accelerating the reaction. nih.gov

Table 2: Insights from QM/MM Reaction Pathway Analysis

| Analysis Type | Information Gained | Relevance to Pyrromethane Cofactors | Citation(s) |

| Potential Energy Surface (PES) Mapping | Identification of stable intermediates and transition state structures. | Delineates the step-by-step chemical transformation of the cofactor and substrates. | nih.govrsc.org |

| Energy Barrier Calculation | Quantitative prediction of activation energies (ΔG‡) for each reaction step. | Determines the rate-limiting step of the enzymatic cycle and explains catalytic efficiency. | nih.govaps.orgnih.gov |

| Mechanistic Pathway Elucidation | Distinguishes between competing reaction mechanisms (e.g., concerted vs. stepwise). | Clarifies the fundamental chemistry of cofactor modification and substrate addition. | nih.govnih.gov |

Computational prediction of binding affinities and molecular recognition mechanismsnih.govnih.govarxiv.org

Understanding how a this compound and its substrates are recognized and bound by an enzyme is fundamental to explaining enzyme specificity and function. mdpi.comuni-halle.de Computational methods are widely used to predict the binding affinity (often expressed as the binding free energy, ΔG_bind) of ligands to proteins. numberanalytics.comfrontiersin.org These predictions are valuable for interpreting experimental data and for guiding the design of enzyme inhibitors or novel biocatalysts. biorxiv.org

Methods for predicting binding affinity range from rapid scoring functions used in molecular docking to more rigorous but computationally intensive approaches like free energy perturbation (FEP) and thermodynamic integration (TI), which are often used in conjunction with MD simulations. numberanalytics.comarxiv.org These physics-based methods calculate the free energy change of moving a ligand from a solvated state into the protein's binding site, accounting for conformational flexibility and entropic effects. arxiv.org For pyrromethane-enzyme systems, these calculations can quantify the contribution of specific residues to substrate and cofactor binding, rationalizing, for instance, why mutations far from the active site might still impact catalytic activity through changes in binding affinity. uct.ac.zaosti.gov

Table 3: Common Computational Methods for Binding Affinity Prediction

| Method | Description | Strengths | Limitations |

| Molecular Docking | Predicts the preferred orientation and conformation of a ligand in a protein's binding site using a scoring function to estimate affinity. | Fast, suitable for high-throughput screening. | Scoring functions are often inaccurate; limited treatment of protein flexibility. arxiv.orgfrontiersin.org |

| MM/PBSA and MM/GBSA | Calculates binding energy by combining MM energies with a continuum solvent model (Poisson-Boltzmann or Generalized Born). | Balances speed and accuracy; better than docking scores. | Neglects conformational entropy contributions. osti.gov |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods based on statistical mechanics that calculate free energy differences by "alchemically" transforming a ligand into another or into nothing. | Considered the "gold standard" for accuracy; accounts for entropy and solvent effects. | Very computationally expensive; requires extensive sampling. numberanalytics.comnih.gov |

Modeling of electron transfer and redox processes involving pyrromethane cofactorsnih.govnih.govarxiv.org

Many biological processes involving pyrrole-containing macrocycles, such as heme and chlorophyll, are centered on electron transfer and redox chemistry. Pyrromethane cofactors are key precursors in these pathways. nih.gov Computational models are essential for studying these electron transfer (ET) processes, which are often too fast to be captured by conventional experimental methods. nih.gov

Modeling ET involves calculating the electronic coupling between donor and acceptor sites and the reorganization energy of the system. These parameters can be determined using QM and QM/MM methods. Such models can predict ET rates and pathways within a protein matrix. For instance, in the context of heme biosynthesis, understanding the redox state of intermediates is crucial. Computational studies can help determine the feasibility of proposed redox steps, such as the oxidation of coproporphyrinogen III. nih.gov They can also clarify the role of cofactors like tetrahydrobiopterin (B1682763) (BH4), which can donate an electron during catalytic cycles to facilitate subsequent reactions. reactome.org Models can explore how the protein environment tunes the redox potentials of the cofactor and intermediates, ensuring that electron flow occurs efficiently and in the correct direction. nih.govresearchgate.net

Bioinformatics and sequence analysis for identifying novel pyrromethane-related enzymes and pathwaysnih.govrsc.orgaps.orgfrontiersin.org

Bioinformatics provides the tools to navigate the vast landscape of genomic data to discover new enzymes, pathways, and biological functions. isomerase.com For pyrromethane cofactors, these approaches are critical for identifying novel enzymes involved in their synthesis and utilization across different organisms.

The discovery of metabolic gene clusters—groups of genes that are physically co-localized in the genome and encode enzymes for a specific metabolic pathway—has been a breakthrough in natural product research. nih.gov Computational tools like antiSMASH and SMURF are designed to scan entire genomes to identify these biosynthetic gene clusters (BGCs). nih.gov By searching for genes encoding enzymes with homology to known proteins in tetrapyrrole biosynthesis (e.g., synthases, oxidases, chelatases), researchers can uncover novel pathways or variations of existing ones. nih.govasm.org

Furthermore, sequence alignment and comparative genomics have been instrumental in identifying key functional residues. For example, early sequence alignments of HMBS from different species highlighted conserved cysteine residues, leading to site-directed mutagenesis studies that confirmed one of these cysteines is responsible for covalently binding the dithis compound to the enzyme. nih.govasm.org As more genomes are sequenced, bioinformatics tools will continue to be essential for annotating gene function, filling in "pathway holes" (missing enzymes in a predicted pathway), and understanding the evolutionary diversity of pyrromethane metabolism. nih.govd-nb.info

Table 4: Selected Bioinformatics Tools for Enzyme and Pathway Discovery

| Tool | Function | Application to Pyrromethane Systems | Citation(s) |

| antiSMASH / SMURF | Identifies biosynthetic gene clusters (BGCs) for specialized metabolites in genomic data. | Discovery of novel pathways for pyrrole-derived natural products. | nih.gov |

| BLAST / PSI-BLAST | Finds regions of similarity between biological sequences. | Identifies homologous enzymes (e.g., new HMBS variants) in different species. | d-nb.info |

| MUSCLE / ClustalOmega | Performs multiple sequence alignments to find conserved regions. | Identifies conserved residues critical for cofactor binding or catalysis. | oup.com |

| DeepES / CLEAN | Uses deep learning to predict enzyme function from sequence, including for "orphan enzymes". | Assigns function to uncharacterized genes found within potential pyrromethane-related BGCs. | nih.gov |

Genetic Engineering and Protein Engineering in Pyrromethane Cofactor Research

Directed evolution and rational design of pyrromethane-utilizing enzymes for altered specificity or enhanced catalysis

The modification of enzymes that use the pyrromethane cofactor can be broadly approached through two complementary strategies: rational design and directed evolution. leeds.ac.uk Rational design relies on existing knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted amino acid substitutions. leeds.ac.uk This knowledge-driven approach aims to predictably alter properties like substrate specificity or catalytic efficiency.

A prime example involves hydroxymethylbilane (B3061235) synthase (HMBS), the third enzyme in the heme biosynthetic pathway, which uses a dithis compound to polymerize four molecules of porphobilinogen (B132115) (PBG). pnas.orgpnas.org Molecular dynamics simulations and mutagenesis studies of human HMBS have identified key residues in the active site that are crucial for binding the elongating pyrrole (B145914) chain. pnas.orgpnas.org Altering these residues can dramatically impact catalysis, demonstrating the power of rational design to probe enzyme function. pnas.org For instance, certain mutations in HMBS can hinder cofactor binding or impair the exit of the final product. pnas.orgpnas.org

Directed evolution, in contrast, does not require detailed structural information. This strategy involves generating large libraries of enzyme variants through random mutagenesis or DNA recombination, followed by high-throughput screening to identify mutants with desired improvements. frontiersin.org This approach mimics natural evolution in a laboratory setting, allowing for the discovery of beneficial mutations that might not have been predicted through rational design. While specific examples focusing on directed evolution to alter the specificity of pyrromethane-utilizing enzymes are still emerging, the technique has been widely successful for other enzyme classes. frontiersin.org It holds significant promise for creating novel HMBS variants or other pyrromethane-dependent enzymes for biocatalysis and synthetic biology applications.

Metabolic engineering strategies for optimizing pyrromethane precursor flow and biosynthesis in vivo

The efficient synthesis of the this compound and subsequent tetrapyrroles in vivo is highly dependent on a steady supply of metabolic precursors. Metabolic engineering provides a powerful toolkit to optimize this supply by rationally modifying an organism's genetic makeup. nih.govnih.gov A primary goal is to increase the intracellular pool of key precursors, thereby channeling metabolic flux towards the desired biosynthetic pathway. researchgate.netjjis.or.kr

The biosynthesis of all tetrapyrroles begins with 5-aminolevulinic acid (ALA). mdpi.com In many organisms, including E. coli, ALA is produced via two main routes: the C4 pathway, which condenses succinyl-CoA and glycine (B1666218), and the C5 pathway, which starts from glutamate. asm.org Metabolic engineering efforts frequently focus on enhancing this initial step. Strategies include:

Overexpression of Key Enzymes : Increasing the expression of the rate-limiting enzyme, ALA synthase (ALAS), is a common and effective strategy. researchgate.net For instance, overexpressing the hemA gene, which encodes ALAS, in E. coli has been shown to significantly boost ALA production. researchgate.net

Increasing Precursor Pools : To support the overexpression of ALAS, the availability of its substrates must also be increased. This can be achieved by engineering pathways that lead to higher concentrations of succinyl-CoA and glycine. researchgate.netasm.org For example, knocking out competing pathways or upregulating enzymes in the tricarboxylic acid (TCA) cycle can increase the succinyl-CoA pool. asm.orgtandfonline.com

Downregulation of Competing Pathways : Once ALA is synthesized, it can be consumed by downstream enzymes. To increase the accumulation of a specific intermediate, such as the pyrrole porphobilinogen, the expression of the subsequent enzyme in the pathway can be downregulated. researchgate.net In E. coli, reducing the activity of porphobilinogen deaminase (hemC) can lead to the accumulation of its substrate, porphobilinogen. researchgate.net

These strategies have been successfully combined to create microbial cell factories capable of producing high titers of ALA and other valuable tetrapyrrole compounds. nih.govresearchgate.netmdpi.com In one study, optimizing the biosynthesis of precursors like glycine and succinyl-CoA, coupled with the downregulation of the downstream enzyme HemB, increased ALA production in E. coli to 2.81 g/L in batch fermentation. researchgate.net

Reconstruction of biosynthetic pathways in heterologous expression systems for research and production

Reconstructing biosynthetic pathways in well-characterized, genetically tractable organisms, known as heterologous hosts, is a cornerstone of modern metabolic engineering and synthetic biology. mdpi.com This approach allows for the study and production of complex natural products, including those derived from the this compound, in hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comelifesciences.org

The process typically involves identifying the cluster of genes responsible for a specific metabolic pathway in a native organism and transferring them into the heterologous host. bvsalud.orgresearchgate.netnih.gov The yeast S. cerevisiae is a particularly attractive host because it is a eukaryote and its own heme biosynthetic pathway is well understood, making it a suitable platform for producing human heme-containing proteins like hemoglobin. chalmers.sepnas.org